

o-Bromophenyl propionate potential biological activities

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Compound of Interest

Compound Name: *o*-Bromophenyl propionate

CAS No.: 23600-76-2

Cat. No.: B1617096

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An in-depth technical analysis of **o-Bromophenyl propionate** (and its methyl/ethyl ester derivatives, such as methyl 3-(2-bromophenyl)propanoate) reveals a compound whose primary biological significance lies not in its native state, but in its role as a privileged pharmacophore precursor. As a Senior Application Scientist, I approach this molecule as a highly versatile synthetic intermediate. The strategic placement of the ortho-bromine atom provides an ideal handle for palladium-catalyzed cross-coupling, while the propionate aliphatic chain serves as a flexible backbone for cyclization reactions.

This whitepaper explores the downstream biological activities unlocked by **o-bromophenyl propionate** and provides self-validating experimental workflows for synthesizing these bioactive derivatives.

Chemical Profile & Structural Significance

o-Bromophenyl propionate (CAS: 23600-76-2; Methyl ester CAS: 66191-86-4) is a hydrophobic, pale-yellow liquid^{[1][2]}. In medicinal chemistry, the molecule is prized for two reactive domains:

- The ortho-Halogenated Aromatic Ring: The bromine atom is highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0)), enabling Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-couplings.
- The Propionate Ester: The ester can be reduced to an alcohol, oxidized to an aldehyde, or subjected to Kulinkovich cyclopropanation, acting as the carbon scaffold for complex ring systems[3][4].

Domains of Biological Activity (Derivative-Based)

Because the native ester has limited aqueous solubility and lacks a strong hydrogen-bond donor, it is typically transformed into complex cyclic or acid derivatives to achieve target-specific biological activity.

A. CXCR1/CXCR2 Receptor Antagonism (Anti-Inflammatory)

Derivatives of 2-arylpropionic acids—synthesized directly from bromophenyl propionates—are potent inhibitors of Interleukin-8 (IL-8) biological activity[5]. IL-8 binds to CXCR1 and CXCR2 G-protein-coupled receptors on neutrophils, triggering intracellular Ca²⁺ release and chemotaxis. While traditional NSAIDs (like ketoprofen) exhibit weak IL-8 inhibition alongside COX inhibition, specific enantiomers of novel 2-arylpropionic acids lack COX activity but strongly antagonize CXCR1/2. This makes them highly valuable for treating neutrophil-dependent pathologies such as psoriasis, chronic obstructive pulmonary disease (COPD), and melanoma[5].

B. Melatonin (MT2) and Histamine (H1) Receptor Modulation

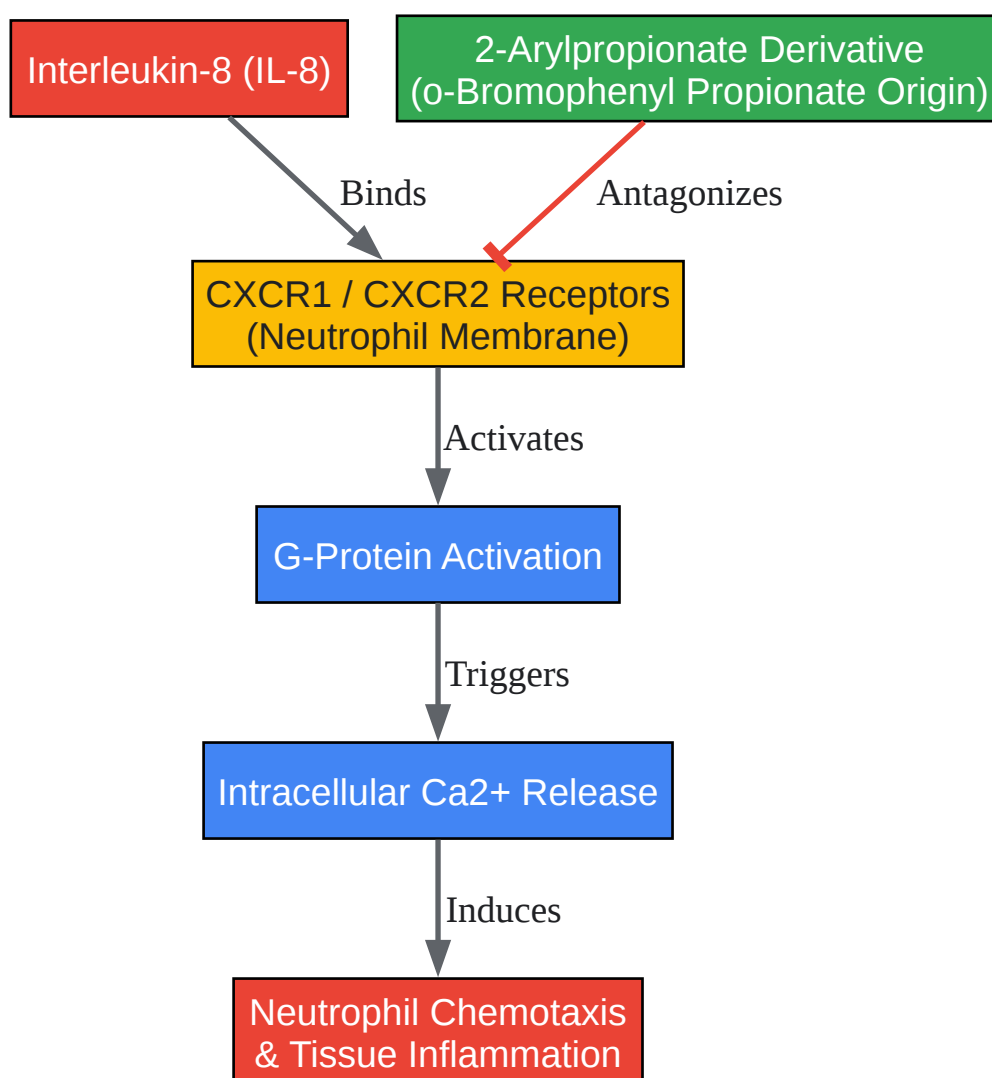
Through cascade cyclization, **o-bromophenyl propionate** is converted into 4-aryl-tetralins and 2-functionalized tetralins[3]. The tetralin scaffold is a privileged structure in neuropharmacology. Specific derivatives act as highly selective Melatonin MT2 receptor antagonists (e.g., 4-P-PDOT), which are utilized to map receptor subtypes in tissues. Other derivatives modulate tyrosine hydroxylase activity and bind to Histamine H1 receptors, presenting therapeutic potential for neuropsychiatric disorders and addiction[3][6].

C. Oncology: Renal Cancer Cell Inhibition

Subjecting **o-bromophenyl propionate** to Kulinkovich cyclopropanation yields cyclopropanols that can be expanded into seven-membered carbocycles (guaiane sesquiterpenes)[4]. This structural motif is the core of Englerin A, a natural product derivative that exhibits 1000-fold selectivity in inhibiting the growth of renal cancer cell lines by disrupting calcium ion channels[4].

Mechanistic Pathways & Workflows

Pathway Visualization: IL-8 / CXCR Inhibition



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Caption: IL-8 signaling pathway and targeted antagonism by 2-arylpropionic acid derivatives.

Synthetic Workflow: Cascade Prins/Friedel-Crafts Cyclization

To synthesize bioactive 4-aryl-tetralins, **o-bromophenyl propionate** undergoes a highly efficient cascade reaction. The causality of this design is elegant: the ester is modified to an aldehyde, and the bromine is replaced with a vinyl group. A Lewis acid then forces an intramolecular Prins reaction, creating a benzylic carbocation that is immediately trapped by an external arene (Friedel-Crafts)[3][6].



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Caption: Synthetic cascade from **o-bromophenyl propionate** to bioactive 4-aryl-tetralins.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems with built-in analytical checkpoints.

Protocol 1: Synthesis of 3-(2-Vinylphenyl)propanal (Precursor to Tetralins)

Causality: The ester must be reduced and cross-coupled to install the necessary olefin and aldehyde moieties required for the Prins cyclization[3].

- Reduction: Dissolve methyl 3-(2-bromophenyl)propionate (1.0 eq) in anhydrous THF under argon. Cool to 0 °C.
- Addition: Slowly add LiAlH₄ (1.2 eq) portion-wise. Rationale: Slow addition controls the exothermic release of H₂ gas and prevents over-reduction side reactions.
- Quench & Extract: After 2 hours (monitor via TLC for ester disappearance), quench sequentially with water, 15% NaOH, and water (Fieser method) to precipitate aluminum

salts. Filter and concentrate to yield 3-(2-bromophenyl)propan-1-ol.

- Suzuki Coupling: Combine the alcohol (1.0 eq), pinacol vinylboronate (1.5 eq), K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq) in a degassed dioxane/water mixture. Reflux for 12 hours. Validation: ¹H NMR should show distinct multiplet peaks at δ 5.2-5.7 ppm corresponding to the newly installed vinyl protons[3].
- Oxidation: Treat the resulting 3-(2-vinylphenyl)propan-1-ol with Dess-Martin periodinane (1.2 eq) in CH₂Cl₂ at room temperature for 2 hours to yield the aldehyde.

Protocol 2: Cascade Prins/Friedel-Crafts Cyclization

Causality: BF₃·Et₂O acts as a Lewis acid, activating the aldehyde carbonyl to nucleophilic attack by the pendant vinyl group. This forms a highly reactive carbocation intermediate that is trapped by an electron-rich aromatic nucleophile[6].

- Preparation: In a flame-dried Schlenk flask, dissolve 3-(2-vinylphenyl)propanal (1.0 eq) and the chosen nucleophile (e.g., anisole, 1.05 eq) in anhydrous CH₂Cl₂.
- Activation: Cool the mixture to 0 °C. Dropwise, add BF₃·Et₂O (1.1 eq). Rationale: Strict temperature control prevents polymerization of the vinyl group and limits non-specific intermolecular aldol condensations.
- Reaction & Monitoring: Stir at 0 °C for 2 hours. The reaction mixture typically darkens as the benzylic carbocation forms and is subsequently quenched by the arene.
- Workup: Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry over Na₂SO₄, and purify via flash chromatography (silica gel, hexane/EtOAc). Validation: High-Resolution Mass Spectrometry (HRMS) and 2D NMR (COSY/NOESY) must be used to confirm the trans/cis stereochemistry of the resulting 4-aryl-tetralin-2-ol[6].

Quantitative Data Summary

The table below summarizes the biological targets and therapeutic applications of the diverse compound classes derived from the **o-bromophenyl propionate** scaffold.

Derivative Class	Biological Target	Primary Therapeutic Area	Typical Activity Range (IC50 / Ki)	Reference
2-Arylpropionic Acids	CXCR1 / CXCR2 (IL-8)	Psoriasis, COPD, Melanoma	10 - 500 nM (Chemotaxis Inhibition)	[5]
4-Aryl-tetralins	Melatonin MT2 Receptor	Sleep Disorders, Neuro-mapping	Sub-nanomolar (Selective Antagonism)	[3][6]
2-Aminotetralins	Histamine H1 / Tyrosine Hydroxylase	Psychoses, Addiction	1 - 50 nM	[3][6]
Guaiane Sesquiterpenes	TRPC4/5 Calcium Channels	Renal Cell Carcinoma	1 - 87 nM (GI50)	[4]

Conclusion

While **o-bromophenyl propionate** is rarely administered as an active pharmaceutical ingredient (API) in its raw form, its structural geometry makes it a cornerstone of modern synthetic medicinal chemistry. By leveraging its orthogonal reactive sites—the reducible propionate ester and the cross-coupleable ortho-bromide—researchers can access a vast chemical space. From regulating neutrophil chemotaxis via CXCR1/2 pathways to inducing targeted cytotoxicity in renal cancer cells, the downstream applications of this precursor are foundational to both current drug discovery and advanced chemical biology.

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